

discovery and history of aminopyrazole compounds

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Compound of Interest

Compound Name: 3-Amino-5-phenylpyrazole

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An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the discovery and historical development of aminopyrazole-based compounds, from their early synthesis to their evolution into highly successful, targeted therapies. This document details the foundational chemistry, key developmental milestones, and in-depth case studies of paradigm-shifting drugs. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Early History and Foundational Synthesis

The story of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring was first synthesized by Buchner in 1889. However, the most significant early contribution to pyrazole synthesis was the work of German chemist Ludwig Knorr. In 1883, Knorr reported the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole

synthesis.^[1] This reaction remains a fundamental and versatile method for constructing the pyrazole core.

The basic Knorr synthesis and related cyclocondensation reactions form the bedrock for producing the aminopyrazole scaffold. A common strategy involves the reaction of a β -ketonitrile with a hydrazine, which provides direct access to the 5-aminopyrazole regioisomer. The regioselectivity of the synthesis (i.e., the formation of 3-amino- vs. 5-aminopyrazoles) can be controlled by modifying reaction conditions, such as temperature and basicity, allowing for either kinetic or thermodynamic product formation. This synthetic tractability has been a crucial factor in the widespread adoption of the aminopyrazole core in drug discovery programs.^{[2][3]}

Case Study 1: Diaryl-Pyrazoles as Selective COX-2 Inhibitors - The Discovery of Celecoxib

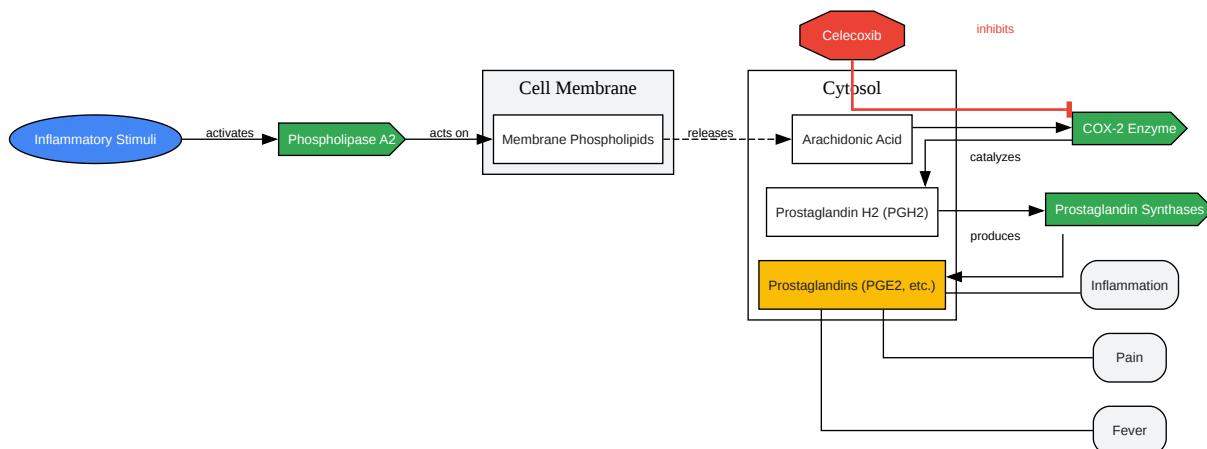
A pivotal moment in the history of pyrazole-based drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery in the early 1990s that the COX enzyme exists in two isoforms—a constitutive COX-1 responsible for homeostatic functions and an inducible COX-2 upregulated during inflammation—presented a major therapeutic opportunity.^[4] The hypothesis was that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects with fewer of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.^{[4][5]}

A team at G.D. Searle & Company (later part of Pfizer), led by John Talley, discovered and developed a class of 1,5-diarylpyrazole compounds that showed high selectivity for COX-2.^[6] This research culminated in the synthesis of Celecoxib (marketed as Celebrex), which received FDA approval on December 31, 1998.^{[4][8]} Celecoxib's structure features a central pyrazole ring with p-tolyl and p-sulfamoylphenyl groups at the 1 and 5 positions, respectively. The sulfonamide side chain is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.^[6]

Mechanism of Action and Signaling Pathway

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the prostaglandin biosynthesis pathway. When cells are activated by inflammatory stimuli, phospholipase enzymes release arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted

by various synthases into a range of prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever.[9][10] By blocking this step, Celecoxib effectively reduces the production of these pro-inflammatory mediators.[11]



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Caption: Celecoxib's inhibition of the COX-2 prostaglandin pathway.

Quantitative Data: COX-1/COX-2 Inhibition

The therapeutic efficacy and safety profile of Celecoxib are defined by its selectivity for COX-2 over COX-1. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|--------------|-----------------|-----------------|---------------------------------|
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.53 | >188 |
| Diclofenac | 5.1 | 1.7 | 3 |
| Indomethacin | 0.1 | 6.3 | 0.016 |

Data compiled from various in vitro and whole blood assays. Absolute values vary by assay system, but relative selectivity is consistent.[\[3\]](#)[\[12\]](#)[\[13\]](#)
[\[14\]](#)

Experimental Protocols

This protocol describes a common laboratory-scale synthesis via the condensation of a β -dione with a hydrazine hydrochloride salt.[\[15\]](#)[\[16\]](#)

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) and 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent).
- Solvent Addition: Add ethanol or a mixture of ethyl acetate and water as the solvent.
- Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 5-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath (0-5 °C) for 1 hour to promote precipitation.
- Isolation: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and then a non-polar solvent like hexane to remove impurities.

- Purification: Dry the crude product under vacuum. Further purify the solid by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to yield pure Celecoxib.
- Characterization: Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

This protocol outlines a general procedure to determine the IC₅₀ values of a test compound against COX-1 and COX-2.^[4]

- Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes, typically derived from insect or mammalian expression systems.
- Compound Preparation: Prepare a stock solution of Celecoxib in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.
- Reaction Incubation: In a multi-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution (or vehicle control). Allow to pre-incubate for a short period (e.g., 15 minutes) at 37 °C.
- Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
- Reaction Termination: Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37 °C, then terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl).
- PGE2 Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a competitive Enzyme Immunoassay (EIA) kit.
- Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Case Study 2: Aminopyrazoles as Cardiac Myosin Inhibitors - The Discovery of Mavacamten

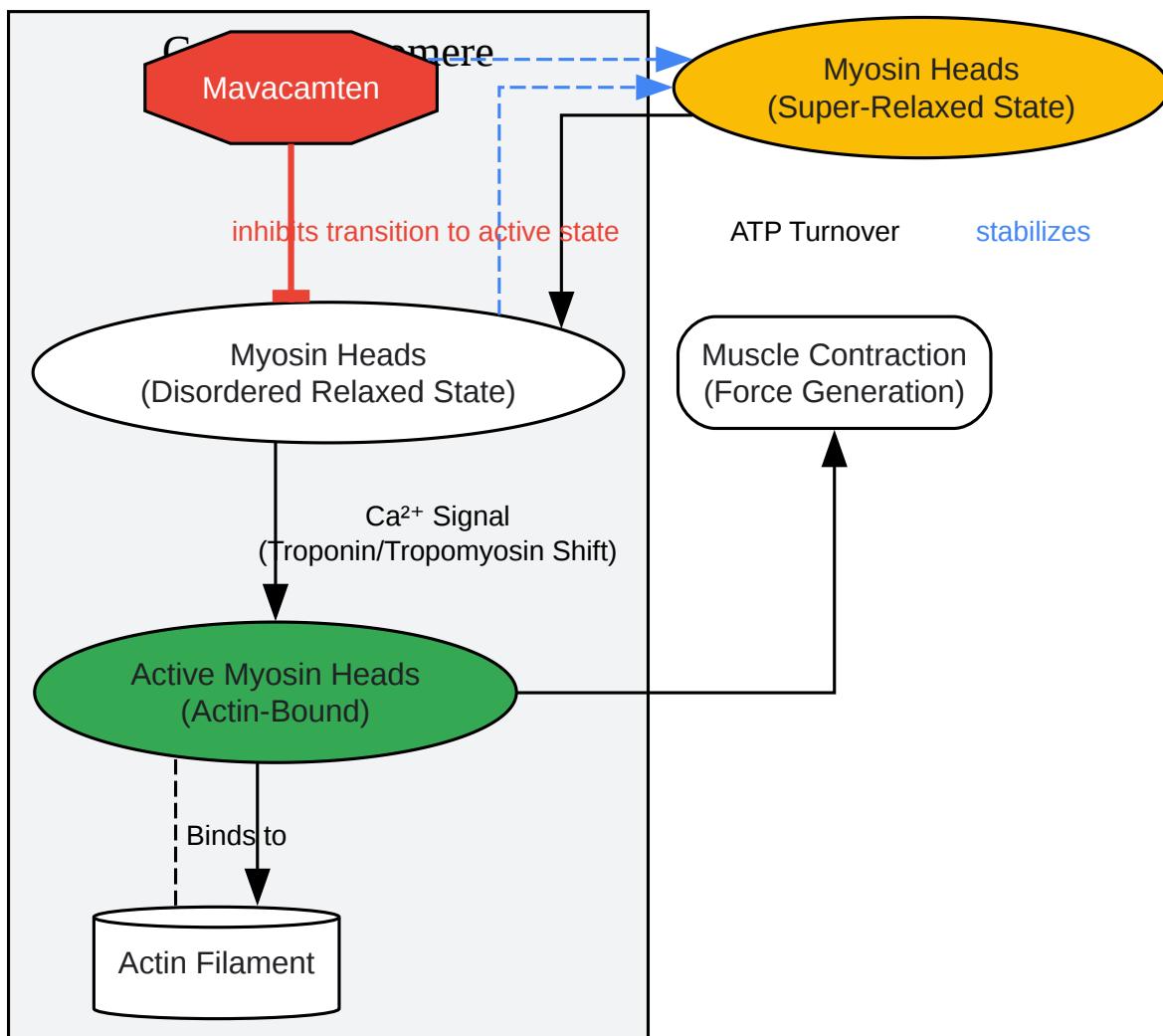
More recently, the aminopyrazole scaffold has been instrumental in developing first-in-class therapies for genetic cardiovascular diseases. Mavacamten (marketed as Camzyos),

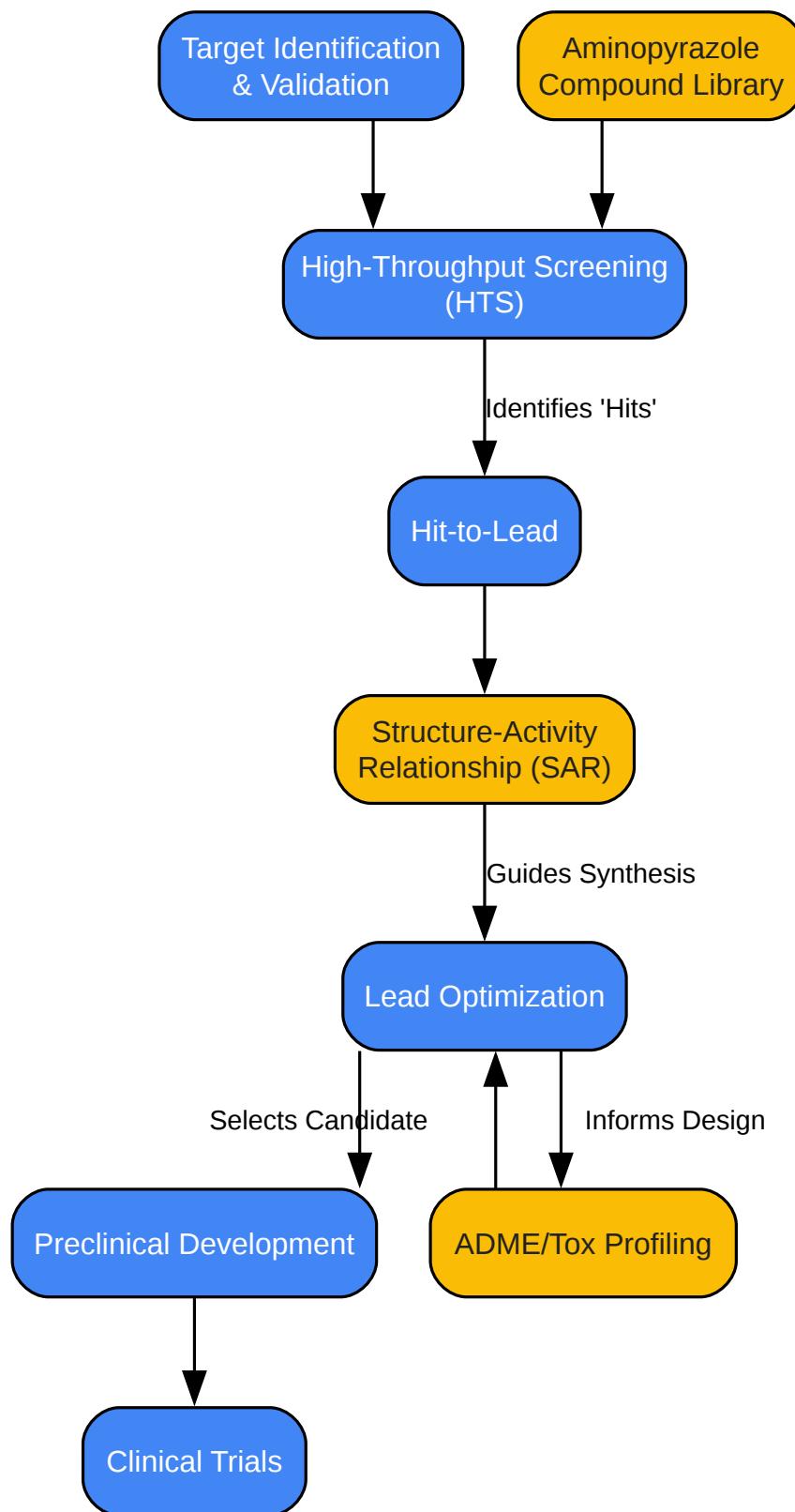
developed by MyoKardia (a subsidiary of Bristol Myers Squibb), is a selective, allosteric, and reversible inhibitor of cardiac myosin.[\[17\]](#)[\[18\]](#) It was approved by the FDA in April 2022 for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM), a disease characterized by excessive heart muscle contraction (hypercontractility) and thickening of the ventricular wall.[\[17\]](#)[\[19\]](#)

The discovery of Mavacamten represents a shift towards precision medicine, targeting the fundamental molecular driver of a disease. The aminopyrazole core in Mavacamten serves as a stable and synthetically accessible framework for the molecule's functional groups, which are precisely oriented to interact with the cardiac myosin protein.

Mechanism of Action and Signaling Pathway

Mavacamten modulates the function of the cardiac sarcomere, the fundamental contractile unit of the heart muscle. In oHCM, hypercontractility is driven by an excessive number of myosin heads engaging with actin filaments to form force-generating cross-bridges.[\[20\]](#) Mavacamten binds to cardiac myosin and stabilizes it in an energy-sparing, "super-relaxed" state.[\[21\]](#)[\[22\]](#) In this state, the myosin heads are less likely to interact with actin, reducing the number of active cross-bridges.[\[1\]](#) This leads to a decrease in excessive contractility, alleviates the obstruction of blood flow out of the heart (LVOT obstruction), and improves the heart's filling pressures.[\[1\]](#)





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